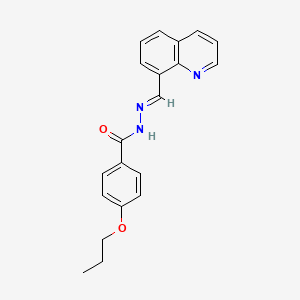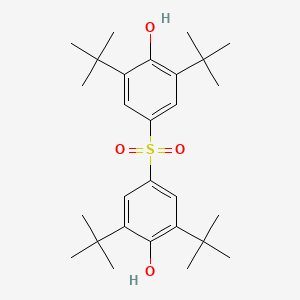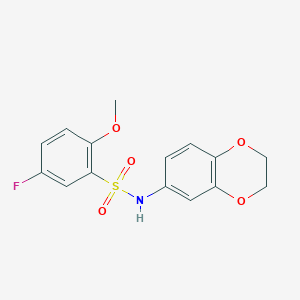
4-propoxy-N'-(8-quinolinylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, similar to "4-propoxy-N'-(8-quinolinylmethylene)benzohydrazide," often involves palladium-catalyzed oxidative carbonylation and cyclization processes. For instance, a method described involves the cyclization-alkoxycarbonylation of substituted 2-(trimethylsilanyl)ethynylaniline derivatives under specific conditions, leading to various quinoline derivatives, although not directly the compound , this provides insight into possible synthetic routes (Costa et al., 2004).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures that impact their chemical and physical properties. For example, compounds related to "this compound" show various molecular frameworks, as seen in X-ray diffraction analyses, which help in understanding the spatial arrangement and potential reactivity sites of these molecules (Arunagiri et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives are known for participating in nucleophilic cyclization reactions, producing biologically interesting compounds. These reactions can lead to the formation of new heterocyclic systems that have potential biological applications, indicative of the reactivity patterns that "this compound" might exhibit (Othman, 2003).
Scientific Research Applications
Anticancer Activity
The synthesis of fused benzoxazino[1,2,3]triazolyl[4,5-c]quinolinone derivatives via one-pot strategy demonstrated significant in vitro cytotoxic activity against various cancer cell lines, including MCF-7, A-549, and HeLa. Compound 4d exhibited broad-spectrum activity with IC50 values comparable to cisplatin, highlighting its potential as an anticancer agent. A structure-activity relationship (SAR) analysis further elucidated the correlation between chemical structure and anticancer efficacy (S. Narsimha et al., 2016).
Anticonvulsant Activity
A study on the development of anticonvulsants synthesized a series of 1-(8-(benzyloxy)quinolin-2-yl)-6-substituted-4,6-diazaspiro[2,4]heptane-5,7-diones and evaluated their efficacy using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Two compounds showed promising activities, with one demonstrating a protective index of 26.8 in the MES test, indicating its potential for further development as an anticonvulsant (Xianran He et al., 2012).
Antimicrobial and Anti-inflammatory Properties
Substituted-N'-(1E)-substituted-phenylmethylidene]benzohydrazide analogs were synthesized and exhibited notable antioxidant, anti-inflammatory, and antimicrobial activities. Specific compounds emerged as lead compounds, showcasing potential in treating inflammation and microbial infections, with some displaying significant antibacterial and antifungal activities (S. Bala et al., 2013).
Synthesis and Evaluation of Novel Ligands
A novel benzodiazepine receptor (BZR) ligand, incorporating a benzyloxy substituent into the pyrazoloquinoline system, was designed and synthesized. This compound demonstrated agonist activity at the BZR, indicating potential applications in neuroscience research and therapeutic development (C. Wang et al., 1995).
Environmental and Chemical Process Innovations
The activation of peroxymonosulfate by benzoquinone highlighted a novel non-radical oxidation process, showcasing an efficient method for environmental detoxification. This study provided insights into innovative oxidation processes that could be applied in environmental chemistry and wastewater treatment (Yang Zhou et al., 2015).
properties
IUPAC Name |
4-propoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-13-25-18-10-8-16(9-11-18)20(24)23-22-14-17-6-3-5-15-7-4-12-21-19(15)17/h3-12,14H,2,13H2,1H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEQWZNEZLLCKB-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)
![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)


![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)
![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)
![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)
![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)
![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)
![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)